N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked to an imidazole-thioether scaffold. This structural framework is frequently exploited in medicinal chemistry for designing antimicrobial, anticancer, and CNS-active agents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(21-11-14-6-7-16-17(10-14)25-13-24-16)12-26-19-20-8-9-22(19)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMJFUKPXVBQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to an imidazole group via a sulfur atom, which contributes to its unique pharmacological properties. The molecular formula is , and it is characterized by the following structural components:
| Component | Description |
|---|---|
| Benzodioxole | A bicyclic structure known for various biological activities. |
| Imidazole | A five-membered ring that plays a crucial role in enzyme inhibition. |
| Sulfur linkage | Enhances the compound's reactivity and binding affinity. |
The biological activity of this compound primarily involves the inhibition of specific enzymes implicated in cancer cell proliferation and neurodegenerative processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in the regulation of the cell cycle, leading to apoptosis in cancer cells.
- Protein Interaction : The benzodioxole ring may interact with active sites on target proteins, while the imidazole group enhances binding specificity.
- Oxidative Stress Modulation : By modulating oxidative stress pathways, this compound may protect neuronal cells from damage.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that:
- Cell Lines Tested : Various cancer cell lines including breast (MCF7), prostate (PC3), and lung (A549) showed reduced viability upon treatment with this compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| PC3 | 15.0 |
| A549 | 10.0 |
These results suggest a promising potential for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases:
- Alzheimer’s Disease Models : It was found to reduce amyloid-beta aggregation in neuronal cultures, indicating potential use in Alzheimer's treatment.
- Mechanistic Insights : The compound's ability to modulate histone deacetylase activity suggests it may influence gene expression related to neuroprotection.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
-
Study on Cancer Cell Apoptosis : A study published in Cancer Research highlighted that treatment with this compound led to increased apoptosis markers in MCF7 cells after 24 hours of exposure.
- Findings : Increased levels of cleaved caspase 3 and PARP were observed.
-
Neuroprotective Study : Research conducted on SH-SY5Y neuronal cells indicated that this compound could significantly reduce oxidative stress markers when exposed to amyloid-beta oligomers.
- Results : A reduction in reactive oxygen species (ROS) levels was noted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzimidazole/benzodioxole-acetamide hybrids. Key structural analogs and their distinguishing features are compared below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Structural Variations and Activity :
- The target compound shares a benzodioxole-imidazole core with Compound 29 and the fluorophenyl analog , but its phenyl-imidazole group may enhance target selectivity compared to alkylsulfonyl or indole-based derivatives.
- W1 demonstrates that electron-withdrawing groups (e.g., nitro) on the phenyl ring improve antimicrobial potency, suggesting that the target compound’s unsubstituted phenyl group might reduce efficacy unless balanced by the benzodioxole’s hydrophobicity.
Synthesis Strategies :
- Most analogs (e.g., W1 , 8a-w ) involve thioether linkage formation via nucleophilic substitution or condensation, followed by recrystallization for purity. The target compound likely requires similar steps, though specific protocols are absent in the evidence.
Pharmacokinetic Implications :
- The benzodioxole moiety in the target compound and Compound 29 may confer metabolic stability compared to oxadiazole derivatives , which are prone to enzymatic hydrolysis.
Therapeutic Potential: While W1 and 8a-w show validated antimicrobial activity, the target compound’s lack of polar substituents (e.g., nitro, sulfonyl) might limit its spectrum unless paired with synergistic functional groups.
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
Core Structural Disconnections
The target molecule can be dissected into three primary components:
- Benzodioxolylmethyl amine : Derived from 1,3-benzodioxole-5-carbaldehyde via reductive amination or nucleophilic substitution.
- Thioacetic acid backbone : Constructed through sulfanyl group introduction at the acetamide’s α-position.
- 1-Phenyl-1H-imidazole-2-thiol : Synthesized via cyclization of thiourea derivatives or thiolation of preformed imidazoles.
A critical disconnection involves the C–S bond between the acetamide and imidazole, suggesting a nucleophilic substitution strategy where the imidazole-2-thiol attacks a bromoacetamide intermediate.
Synthetic Pathways and Methodologies
Route 1: Sequential Assembly via Bromoacetamide Intermediate
Synthesis of 2-Bromo-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
Benzodioxolylmethyl amine preparation :
Bromoacetylation :
Synthesis of 1-Phenyl-1H-imidazole-2-thiol
Cyclization of thiourea :
- Phenyl isothiocyanate reacts with aminoacetaldehyde dimethyl acetal in ethanol, followed by acid-mediated cyclization (HCl, reflux).
- Yield : 60–65%.
Thiol protection :
Thioether Formation
- The bromoacetamide intermediate reacts with 1-phenyl-1H-imidazole-2-thiol in DMF, using K2CO3 as a base at 60°C for 6 hours.
- Yield : 68–72%.
Route 1 Overall Yield : ~35–40%.
Route 2: Microwave-Assisted One-Pot Cyclization
Imidazole Ring Formation
- A mixture of benzodioxolylmethyl glycine, phenyl isothiocyanate, and ammonium acetate undergoes microwave-assisted cyclization (150°C, 20 minutes).
- Mechanism : In situ formation of a thiourea intermediate, followed by cyclodehydration.
- Yield : 55–60%.
Direct Thioacetylation
- The imidazole-thiol product reacts with chloroacetyl chloride in acetonitrile, followed by amidation with benzodioxolylmethyl amine.
- Yield : 50–55%.
Route 2 Overall Yield : ~28–33%.
Optimization Strategies and Critical Parameters
Characterization and Analytical Validation
Spectroscopic Data
Challenges and Alternative Approaches
Regioselectivity in Imidazole Synthesis
Scalability of Microwave-Assisted Steps
- Limitation : Batch size restrictions in microwave reactors.
- Alternative : Flow chemistry systems for continuous processing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
